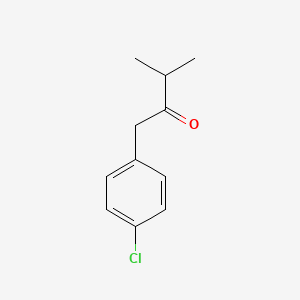

1-(4-Chlorophenyl)-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBVFARIMNOUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65248-53-5 | |

| Record name | 1-(4-chlorophenyl)-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenyl 3 Methylbutan 2 One and Analogous Structures

Established Synthetic Pathways

Traditional methods for the synthesis of aryl ketones have been refined over decades, offering reliable and versatile routes to a wide array of molecular structures. These pathways often involve electrophilic aromatic substitution or the use of organometallic reagents.

The most prominent conventional methods for synthesizing 1-(4-Chlorophenyl)-3-methylbutan-2-one and similar ketones are the Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation: This electrophilic aromatic substitution is a direct method for forming aryl ketones. organic-chemistry.orgsigmaaldrich.com The reaction involves treating an aromatic compound, such as chlorobenzene (B131634), with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of this compound, this would involve the reaction of chlorobenzene with 3-methylbutanoyl chloride, catalyzed by aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps to prevent polyacylation. organic-chemistry.org

Grignard Reaction: Grignard reagents provide a powerful tool for carbon-carbon bond formation and are widely used in ketone synthesis. mnstate.edulibretexts.org The synthesis of an aryl ketone can be achieved by reacting an organomagnesium halide with a nitrile. For the target compound, this would entail the reaction of 4-chlorophenylmagnesium bromide with isobutyronitrile (B166230) (2-methylpropanenitrile), followed by acidic hydrolysis of the intermediate imine. A similar industrial process is used for the preparation of o-chlorophenyl-cyclopentyl-ketone, where o-chlorobenzonitrile is reacted with cyclopentylmagnesium chloride. google.com In this patented method, the initial solvent (diethyl ether) is replaced by a higher-boiling aromatic hydrocarbon like toluene (B28343) to facilitate the condensation reaction at an elevated temperature before the imine complex is hydrolyzed. google.com

| Reaction Type | Aromatic Substrate | Reagent | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Chlorobenzene | 3-Methylbutanoyl chloride | AlCl₃ (Lewis Acid) | Aryl Ketone | organic-chemistry.orgsigmaaldrich.com |

| Grignard Reaction | 4-Chlorophenylmagnesium bromide | Isobutyronitrile | 1. Ethereal solvent (e.g., THF, Toluene) 2. H₃O⁺ hydrolysis | Aryl Ketone | google.com |

Complex molecules often require a sequence of reactions to construct the target framework and introduce the desired functionality. Such multi-step strategies are designed by working backward from the target molecule in a process known as retrosynthetic analysis. A pertinent example is the synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid, a close structural analog, starting from 4-chlorobenzaldehyde (B46862). google.com This patented process illustrates a robust, multi-step sequence involving several key transformations:

Aldol (B89426) Condensation: The synthesis begins with the reaction of 4-chlorobenzaldehyde and propionaldehyde (B47417) to form 3-(4-chlorophenyl)-2-methylpropenal. This step constructs the initial carbon skeleton. google.com

Hydrogenation: The resulting unsaturated aldehyde is then hydrogenated in the presence of a nickel-containing catalyst to yield the saturated alcohol, 3-(4-chlorophenyl)-2-methylpropanol. google.com

Further Transformations: The alcohol is subsequently converted through several intermediates, including 1-(4-chlorophenyl)-2-methylpropene-1 and 2-(4-chlorophenyl)-2-methylbutyraldehyde, before the final oxidation step. google.com

Oxidation: The final step involves the oxidation of the aldehyde intermediate to the desired carboxylic acid product, 2-(4-chlorophenyl)-3-methylbutyric acid. google.com

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Aldol Condensation | 4-Chlorobenzaldehyde | Propionaldehyde | 3-(4-Chlorophenyl)-2-methylpropenal | google.com |

| 2 | Hydrogenation | 3-(4-Chlorophenyl)-2-methylpropenal | H₂, Nickel Catalyst | 3-(4-Chlorophenyl)-2-methylpropanol | google.com |

| 3 | Dehydration/Rearrangement | 3-(4-Chlorophenyl)-2-methylpropanol | Acid Catalyst | 1-(4-Chlorophenyl)-2-methylpropene-1 | google.com |

| 4 | Hydroformylation/Oxidation | 1-(4-Chlorophenyl)-2-methylpropene-1 | CO, H₂, Oxidizing Agent | 2-(4-Chlorophenyl)-3-methylbutyric acid | google.com |

Advanced Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient methodologies. These advanced approaches focus on minimizing environmental impact, reducing waste, and improving safety and resource efficiency, often through the application of green chemistry principles.

The philosophy of green chemistry is applied to create more environmentally benign chemical processes. This involves designing reactions that maximize the incorporation of all starting materials into the final product (atom economy), using less hazardous chemicals, employing catalytic rather than stoichiometric reagents, and reducing energy consumption.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free, or solid-state, reactions can lead to simplified experimental procedures, easier product isolation, and reduced waste streams.

One approach is the use of mechanochemistry, where mechanical energy (e.g., from ball milling) is used to initiate reactions. This technique has been successfully applied to the synthesis of heterocyclic compounds. Another "greener" alternative for aryl ketone synthesis is the use of solid catalysts under solvent-free conditions. For instance, zinc-mediated Friedel-Crafts acylations have been performed under microwave irradiation without any solvent, offering a rapid and efficient alternative to traditional methods. organic-chemistry.org

Catalysis is a fundamental pillar of green chemistry. While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be difficult, leading to product contamination and catalyst loss. mdpi.com Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), circumvent this issue. They can be easily removed by simple filtration and can often be reused multiple times, making the process more economical and sustainable. mdpi.com

Recent advancements in this area include:

Metal Nanoparticles: Iridium nanoparticles have been developed for the efficient hydrogenation of carbonyl compounds. These catalysts combine high activity with the ability to be recovered and recycled up to 11 times without significant loss of performance. mdpi.com

Recyclable Metal Complexes: Novel manganese(I) complexes have been designed for the asymmetric hydrogenation of ketones. These catalysts operate without a base and can be recycled from the catalytic leftover in a single step. nih.gov

Supported Catalysts: Heterogeneous catalysts for preparing mixed ketones from carboxylic acids have been developed using metal oxides like zirconia and titania. These solid catalysts operate at high temperatures (300-500 °C) and demonstrate high selectivity towards the desired mixed ketone product over symmetrical side products. google.com

Titanosilicate Catalysts: In the field of polymer chemistry, heterogeneous titanosilicate catalysts are used for the C-H oxidation of polyethylenes to introduce ketone functionalities, transforming plastic waste into more valuable, recyclable polymers. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Iridium Nanoparticles (IrNPs) | Hydrogenation of Carbonyls | High activity, recyclable up to 11 times, easy recovery. | mdpi.com |

| Manganese(I) Complexes | Asymmetric Hydrogenation of Ketones | Base-free conditions, high enantioselectivity, recyclable. | nih.gov |

| Zirconia/Titania Oxides | Ketonization of Carboxylic Acids | High temperature stability, high selectivity for mixed ketones. | google.com |

| Titanosilicate | C-H Oxidation of Alkanes to Ketones | Heterogeneous, recyclable, used in polymer upcycling. | nih.gov |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of ketones, offering enhanced safety, efficiency, and control over reaction parameters. nih.govresearchgate.netrsc.org In this approach, reagents are continuously pumped through a network of tubes and reactors, allowing for precise management of variables like temperature, pressure, and residence time. This methodology is particularly advantageous for reactions involving highly reactive intermediates, such as organolithium or Grignard reagents, as it can minimize the formation of undesired byproducts like tertiary alcohols, which often occurs in batch syntheses. nih.govrsc.org

The choice of reactor is critical to the success of a continuous flow synthesis. Common designs applicable to the synthesis of ketones like this compound include Plug Flow Reactors (PFRs) and Continuous Stirred-Tank Reactors (CSTRs). PFRs, often consisting of coiled tubes, are beneficial for simple, fast reactions, while CSTRs are advantageous when significant mixing is required. For reactions involving gaseous reagents or multiphasic systems, specialized designs like tube-in-tube or membrane reactors can be employed to ensure efficient mass transfer.

Process optimization in a flow environment involves the systematic adjustment of key parameters to maximize yield and minimize impurities. These variables typically include:

Temperature: Precise temperature control minimizes side reactions.

Residence Time: Controlled by the reactor volume and flow rate, this determines the duration of the reaction.

Stoichiometry: The molar ratio of reactants can be finely tuned by adjusting the relative flow rates of the reagent pumps.

Pressure: Can be controlled to prevent solvent boiling or to influence gas solubility in gas-liquid reactions.

Modern optimization strategies often employ Design of Experiments (DoE) and automated systems coupled with real-time analytics to efficiently map the reaction landscape and identify optimal conditions.

| Reactor Type | Key Characteristics | Ideal Application for Ketone Synthesis |

|---|---|---|

| Plug Flow Reactor (PFR) / Tubular Reactor | High surface-area-to-volume ratio, excellent heat transfer, well-defined residence time. | Fast, exothermic reactions such as Grignard additions or organolithium acylations. nih.govresearchgate.net |

| Continuous Stirred-Tank Reactor (CSTR) | Excellent mixing, uniform temperature and concentration throughout. | Reactions requiring longer residence times or involving solids/slurries that could clog a PFR. |

| Microreactor | Extremely high heat and mass transfer rates, very small volumes. | Rapid reaction screening, kinetic studies, and synthesis of highly energetic or hazardous intermediates. mdpi.com |

| Tube-in-Tube Reactor | Allows for efficient introduction and reaction of gaseous reagents with a liquid stream. | Reactions involving gases, such as carbonation to form carboxylic acid intermediates. researchgate.net |

One of the primary drivers for adopting flow chemistry is its straightforward scalability. Unlike batch processes, which often require complete re-engineering for scale-up, continuous flow systems can be scaled by either "numbering-up" (running multiple reactors in parallel) or by operating the system for longer periods. researchgate.net This approach avoids the heat and mass transfer limitations that frequently plague large batch reactors, ensuring consistent product quality regardless of production volume.

The efficiency of continuous flow synthesis is often measured by metrics such as space-time yield (STY), which is the amount of product formed per unit of reactor volume per unit of time. Flow reactors typically exhibit significantly higher STY compared to batch reactors due to enhanced reaction rates and reduced downtime. For example, a multistep continuous process for producing an α-chloro ketone, a key intermediate for certain pharmaceuticals, was successfully scaled to produce several grams of product with an isolated yield of 87%. acs.org The translation of a batch process for β-aminoketone synthesis into a continuous flow mode similarly increased its efficiency, safety, and scalability. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area, prone to hotspots. | Excellent due to high surface-area-to-volume ratio. |

| Mass Transfer | Dependent on stirring efficiency, can be poor. | Rapid and efficient due to small channel dimensions. |

| Scalability | Complex, often requires re-optimization. | Straightforward (longer run time or numbering-up). researchgate.net |

| Safety | Large volumes of hazardous materials. | Small reactor volumes, better control over exotherms. |

| Space-Time Yield (STY) | Generally lower. | Generally higher. |

Stereoselective and Chiral Synthesis of Related Structural Motifs

While this compound is an achiral molecule, stereocenters are a common feature in analogous structures and are critical in fields like pharmaceuticals and agrochemicals. The synthesis of such chiral motifs often relies on asymmetric catalysis or resolution techniques.

Asymmetric reduction of a prochiral ketone is a primary method for producing chiral secondary alcohols. rsc.orgthieme-connect.com This can be achieved using various catalytic systems. For instance, the reduction of a ketone analogous to the target compound, such as 4'-chloroacetophenone, can yield a chiral alcohol with high enantioselectivity using biocatalysts found in common plant tissues like carrots or apples. nih.gov Organocatalysts, such as those based on oxazaborolidine (as in the Corey-Bakshi-Shibata reduction), and transition-metal complexes are also widely used. rsc.orgyoutube.com Biocatalytic approaches using ketoreductases (KREDs) are particularly attractive as they operate under mild conditions and can deliver products with very high enantiomeric excess (>99% ee). nih.govnih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture of a chiral ketone entirely into a single desired enantiomer, overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.govwikipedia.org This process combines a rapid, in-situ racemization of the starting material with an enantioselective reaction. acs.org For example, a racemic chiral ketone can be subjected to enzymatic reduction where one enantiomer reacts much faster than the other. researchgate.net Simultaneously, a racemization catalyst (often a ruthenium or palladium complex) continuously interconverts the slower-reacting enantiomer into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single product stereoisomer. wikipedia.orgacs.org This strategy has been successfully applied to various ketones, including those with stereocenters adjacent to the carbonyl group. princeton.edu

Derivatization Strategies for Structural Modification

The ketone functional group in this compound serves as a versatile handle for a wide range of structural modifications. These derivatizations allow for the synthesis of a diverse library of related compounds.

Common derivatization strategies include:

Reductive Amination: The carbonyl group can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent. This reaction is a fundamental method for creating C-N bonds. nih.gov

α-Functionalization: The protons on the carbon atoms adjacent to the carbonyl (the α-carbons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or aryl halides (α-arylation), to form new C-C bonds. acs.orglibretexts.org

Aldol and Claisen Condensations: Enolates can react with other carbonyl compounds (aldehydes or ketones in the Aldol reaction; esters in the Claisen condensation) to build larger, more complex molecular skeletons.

Wittig Reaction: The carbonyl oxygen can be replaced with a carbon group by reacting the ketone with a phosphorus ylide, forming an alkene.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl carbon creates a tertiary alcohol after workup, extending the carbon framework.

These transformations enable the conversion of the parent ketone into a variety of other functional groups and molecular architectures, demonstrating its utility as a synthetic building block. nih.gov

Functional Group Interconversions at the Ketone Moiety

The formation of the ketone functional group at the second position of the butane (B89635) chain is a critical step in the synthesis of this compound. Several reliable methods in organic synthesis can achieve this transformation.

Oxidation of a Secondary Alcohol Precursor

One of the most direct and common methods for preparing a ketone is the oxidation of its corresponding secondary alcohol. imperial.ac.uk In this case, the precursor would be 1-(4-chlorophenyl)-3-methylbutan-2-ol. The hydroxyl group of this secondary alcohol can be oxidized using a variety of reagents. The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. imperial.ac.uk

Common oxidizing agents for this type of transformation include chromium-based reagents and other modern oxidation systems. Jones' reagent (CrO₃ in sulfuric acid and acetone) is a strong oxidant, while pyridinium (B92312) chlorochromate (PCC) or the Collins' reagent (CrO₃-pyridine complex) are considered milder and are often used to avoid over-oxidation or side reactions. imperial.ac.uk

| Oxidizing Agent | Typical Solvent | General Conditions |

| Jones' Reagent (CrO₃/H₂SO₄) | Acetone | Room Temperature |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature |

| Collins' Reagent (CrO₃·2Py) | Dichloromethane (CH₂Cl₂) | Room Temperature |

Reactions of Carboxylic Acid Derivatives with Organometallic Reagents

The carbon-carbon bond formation required to construct the ketone can be achieved by reacting specific organometallic reagents with derivatives of 4-chlorophenylacetic acid.

A highly effective method for synthesizing ketones involves the reaction of an acyl chloride with an organocuprate, also known as a Gilman reagent. chemistrysteps.comyoutube.com For the target molecule, this would involve the reaction of 4-chlorophenylacetyl chloride with lithium diisopropylcuprate. Gilman reagents are preferred over more reactive organometallic reagents like Grignard reagents for this purpose because they are less reactive towards the ketone product, thus preventing a second nucleophilic attack that would lead to a tertiary alcohol. chemistrysteps.com

An alternative route involves the use of a nitrile precursor. The synthesis of analogous chlorophenyl ketones has been successfully achieved through the reaction of a Grignard reagent with a nitrile. google.com This pathway would involve reacting 4-chlorophenylacetonitrile with an isopropyl Grignard reagent, such as isopropylmagnesium bromide. The reaction initially forms an imine-magnesium salt intermediate, which is then hydrolyzed in an acidic workup step to yield the final ketone. google.com

| Method | Precursor 1 | Precursor 2 | Key Reagent/Intermediate | Product |

| Organocuprate Reaction | 4-Chlorophenylacetyl chloride | Isopropyllithium | Lithium diisopropylcuprate | This compound |

| Grignard/Nitrile Reaction | 4-Chlorophenylacetonitrile | Isopropyl bromide | Isopropylmagnesium bromide | This compound |

Aromatic Ring Functionalization and Substitution Reactions

The synthesis can also be approached by focusing on the modification of the aromatic ring, either by introducing the chloro substituent onto a precursor molecule or by building the side-chain onto an already chlorinated benzene (B151609) ring.

Chlorination of a Phenyl Precursor

A potential synthetic route involves the direct chlorination of the non-halogenated analog, 1-phenyl-3-methylbutan-2-one. This reaction falls under the category of electrophilic aromatic substitution. The side chain, -CH₂C(O)CH(CH₃)₂, acts as an activating group and is ortho-, para-directing. Therefore, reacting 1-phenyl-3-methylbutan-2-one with chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) would be expected to yield a mixture of products, including the desired para-substituted compound. Separation of the resulting ortho and para isomers would be necessary.

| Reactant | Reagent | Catalyst | Expected Products |

| 1-Phenyl-3-methylbutan-2-one | Chlorine (Cl₂) | Iron(III) Chloride (FeCl₃) | This compound (para) and 1-(2-Chlorophenyl)-3-methylbutan-2-one (ortho) |

Synthesis from a Pre-functionalized Aromatic Ring

Building the desired structure from a starting material that already contains the chloro-substituent, such as chlorobenzene, is often a more controlled and regioselective approach.

One of the most fundamental reactions for creating aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org In this reaction, an acyl chloride or anhydride reacts with an aromatic ring in the presence of a strong Lewis acid catalyst. sigmaaldrich.com It is important to note that a direct Friedel-Crafts acylation of chlorobenzene with 3-methylbutanoyl chloride would yield 1-(4-chlorophenyl)-3-methylbutan-1-one, where the carbonyl group is directly attached to the aromatic ring, rather than the target butan-2-one structure. nih.gov

Therefore, a multi-step sequence starting from a chlorinated precursor is necessary. For example, a Grignard reagent could be prepared from 4-chlorobenzyl chloride. This Grignard reagent, 4-chlorobenzylmagnesium chloride, could then be reacted with isobutyronitrile. Similar to the nitrile-based method described previously, subsequent hydrolysis of the imine intermediate would yield the target ketone, this compound. This approach ensures the correct placement of both the chloro substituent and the ketone functional group.

| Starting Material | Intermediate 1 | Reagent | Intermediate 2 | Final Step |

| 4-Chlorobenzyl chloride | 4-Chlorobenzylmagnesium chloride | Isobutyronitrile | Imine intermediate | Acid Hydrolysis |

Mechanistic Investigations and Reaction Pathways of 1 4 Chlorophenyl 3 Methylbutan 2 One

Elucidation of Fundamental Reaction Mechanisms

The reactivity of 1-(4-Chlorophenyl)-3-methylbutan-2-one is primarily governed by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the α-carbon. The presence of the electron-withdrawing 4-chlorophenyl group and the sterically bulky isobutyl group introduces a unique electronic and steric profile that influences its reaction pathways.

Nucleophilic and Electrophilic Reaction Pathways

Nucleophilic Addition: The carbonyl group in this compound is a prime site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. libretexts.orgmsu.edu These reactions can be reversible or irreversible and are often catalyzed by acids or bases. libretexts.orgallstudiesjournal.com For instance, in the presence of a strong nucleophile like a Grignard reagent or an organolithium compound, an irreversible addition occurs to form a tertiary alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Reactions at the α-Carbon: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions. libretexts.org The formation of the enolate is a key step in many carbon-carbon bond-forming reactions.

Electrophilic Aromatic Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edu The chlorine atom is a deactivating but ortho-, para-directing group. Therefore, electrophiles will preferentially add to the positions ortho and para to the chlorine atom. However, the bulky side chain might sterically hinder the ortho positions.

Carbon-Carbon Bond Forming Reactions Involving the Compound

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a versatile substrate for such transformations. illinois.educognitoedu.org

Aldol (B89426) Condensation: In the presence of a base, this compound can act as a nucleophile (via its enolate) and react with an aldehyde or another ketone in an aldol addition or condensation reaction. This reaction leads to the formation of β-hydroxy ketones or α,β-unsaturated ketones, respectively.

Alkylation and Acylation: The enolate of this compound can be alkylated by reacting with an alkyl halide. youtube.com This reaction forms a new carbon-carbon bond at the α-position. Similarly, acylation can be achieved by reacting the enolate with an acyl chloride or anhydride (B1165640).

Grignard and Organolithium Reactions: As mentioned earlier, Grignard reagents and organolithium compounds add to the carbonyl group, leading to the formation of tertiary alcohols and a new carbon-carbon bond.

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective methods for transforming this compound. Both transition metal catalysis and organocatalysis play significant roles in the reactions of related ketones.

Transition Metal-Mediated Transformations

Transition metal catalysts, particularly those based on palladium, copper, and nickel, are instrumental in a variety of transformations involving α-aryl ketones. numberanalytics.com

α-Arylation: One of the most significant transition metal-mediated reactions for α-aryl ketones is α-arylation. nih.govacs.org This reaction involves the coupling of the ketone enolate with an aryl halide or triflate in the presence of a palladium or copper catalyst. nih.govacs.orgnih.gov This powerful method allows for the synthesis of more complex α,α-diaryl ketones. The general catalytic cycle involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the ketone enolate and subsequent reductive elimination to form the product and regenerate the catalyst. numberanalytics.com

Cross-Coupling Reactions: The 4-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, catalyzed by transition metals. mdpi.com These reactions allow for the modification of the aromatic ring, further diversifying the molecular structure.

Organocatalytic Systems in Related Ketone Conversions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. For ketones structurally similar to this compound, organocatalysts can facilitate a range of enantioselective transformations. au.dk

Enamine and Iminium Catalysis: Chiral primary or secondary amines can react with ketones to form nucleophilic enamines or electrophilic iminium ions, respectively. msu.edu These intermediates can then participate in various asymmetric reactions, such as aldol reactions, Michael additions, and α-functionalizations. For example, a chiral amine catalyst could be used to achieve an enantioselective aldol reaction between this compound and an aldehyde.

Influence of Reaction Environment on Reactivity

The outcome of a chemical reaction is highly dependent on the reaction conditions. For this compound, factors such as the solvent, temperature, and pH can significantly influence its reactivity and the selectivity of the reaction.

Solvent Effects: The choice of solvent can affect reaction rates and equilibria. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for reactions involving enolates as they can solvate the metal cation without protonating the enolate. In contrast, polar protic solvents, like water and alcohols, can participate in reactions, for example, by forming hydrates or acetals with the carbonyl group. libretexts.org The solvent also plays a crucial role in the stereochemical outcome of nucleophilic substitution reactions. organic-chemistry.org

Temperature: Temperature affects the rate of chemical reactions. Higher temperatures generally lead to faster reaction rates. However, for equilibrium reactions, the temperature can also shift the position of the equilibrium. In some cases, higher temperatures can lead to side reactions or decomposition of the reactants or products.

pH: The pH of the reaction medium is critical for reactions that are acid or base-catalyzed. For example, enolate formation requires a basic medium, while acid catalysis is often employed for nucleophilic additions to the carbonyl group, such as acetal (B89532) formation. msu.edu The pH must be carefully controlled to achieve the desired outcome and avoid unwanted side reactions.

Solvent Effects on Reaction Kinetics and Selectivity

In the context of Friedel-Crafts acylations, the choice of solvent is critical as it can significantly influence reaction rates and the isomeric selectivity of the products. The polarity of the solvent can affect the solubility of the intermediate complexes, such as the acylium ion-Lewis acid complex, and influence the reaction pathway.

For instance, studies on the acylation of other aromatic compounds have shown that non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) can favor one isomer, while more polar solvents like nitrobenzene (B124822) may lead to different product ratios, often favoring the thermodynamically more stable product. stackexchange.comnih.gov The solvent's ability to form complexes with the catalyst and reactants can alter the nature of the electrophile, thereby affecting kinetic versus thermodynamic control of the reaction. stackexchange.com In the benzoylation of chlorobenzene (B131634), for example, the reaction yields a mixture of ortho-, meta-, and para-substituted isomers, with the para isomer being predominant (84–97%). rsc.org The exact ratios are influenced by the solvent and other reaction conditions.

Table 1: General Influence of Solvent Polarity on Friedel-Crafts Acylation Selectivity (Illustrative)

| Solvent Type | Polarity | General Effect on Selectivity | Potential Outcome for Chlorobenzene Acylation |

| Non-polar (e.g., CS₂, DCE) | Low | Often favors the kinetically controlled product. stackexchange.com | May favor a higher ratio of the ortho or para product depending on steric hindrance and electronic factors. |

| Polar (e.g., Nitrobenzene) | High | Can favor the thermodynamically controlled product due to better solvation of intermediates. stackexchange.com | Could potentially alter the ortho/para ratio or increase side reactions. |

This table is illustrative of general principles in Friedel-Crafts reactions and is not based on experimental data for this compound.

Temperature and Pressure Considerations in Reaction Control

Temperature is a key parameter for controlling the outcome of Friedel-Crafts acylations. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of unwanted byproducts due to side reactions like deacylation, rearrangement, or polyacylation. libretexts.orgresearchgate.net

In the alkylation of methylbenzene, for example, the isomer distribution is highly dependent on temperature. libretexts.org Similarly, for the acylation of fluorene, raising the temperature from 45 °C to 83 °C significantly increased reactivity without compromising selectivity. researchgate.net For the synthesis of 1-(4-chlorophenyl) ketones, controlling the temperature is crucial to maximize the yield of the desired para-isomer and minimize the formation of ortho- and meta-isomers. rsc.org Pressure is less commonly used as a primary control parameter in standard laboratory-scale Friedel-Crafts acylations, which are typically run at atmospheric pressure.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing transition states. However, no specific computational studies have been published for the reactions of this compound.

Transition State Characterization and Activation Barriers

To understand the kinetics of the reaction, computational chemists would locate and characterize the transition state structures for each elementary step. The primary focus would be on the transition state for the electrophilic attack of the acylium ion on the chlorobenzene ring. By calculating the energy of this transition state relative to the reactants, the activation energy (activation barrier) can be determined. Comparing the activation barriers for attack at the ortho, meta, and para positions would provide a theoretical basis for the observed isomer selectivity, explaining why the para product is typically favored. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Chlorophenyl 3 Methylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis would be expected to reveal the chemical shifts, multiplicities, and coupling constants for all protons in the 1-(4-Chlorophenyl)-3-methylbutan-2-one molecule. This would include the distinct signals for the aromatic protons on the chlorophenyl ring, the methylene (B1212753) protons adjacent to the carbonyl group, the methine proton of the isobutyl group, and the diastereotopic methyl protons. Without experimental data, a precise and verifiable data table and interpretation cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is crucial for identifying all unique carbon environments within the molecule. This would include the carbonyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the chlorine atom and the ipso-carbon), and the aliphatic carbons of the isobutyl and methylene groups. The lack of an experimental spectrum prevents the creation of an accurate data table and a thorough assignment of carbon signals.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular structure. A discussion of these techniques and their application to this compound is contingent on the availability of the primary spectral data.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions would be expected for the carbonyl (C=O) stretching, C-Cl stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations. A data table and detailed interpretation of these vibrational modes are not possible without an experimental spectrum.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy would offer complementary information to the FT-IR data, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the carbon skeleton would be expected to show characteristic Raman scattering. As with the other techniques, a meaningful analysis requires the actual experimental data.

X-ray Crystallography and Solid-State Analysis

No published data is available for this section.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction data is available for this compound. This type of analysis would typically provide precise three-dimensional coordinates of the atoms within the crystal, confirming the molecular structure, bond lengths, bond angles, and stereochemistry. This data is essential for determining the absolute configuration of a chiral molecule and understanding its conformation in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

In the absence of a crystal structure, a Hirshfeld surface analysis cannot be performed. This computational technique is used to visualize and quantify the intermolecular interactions within a crystal, providing insights into the forces that govern the crystal packing. It allows for the identification and analysis of hydrogen bonds, halogen bonds, and other close contacts between molecules.

Crystal Packing Analysis and Supramolecular Assembly

Without crystallographic data, a detailed analysis of the crystal packing and supramolecular assembly is not possible. Such an analysis would describe how individual molecules of this compound arrange themselves in the crystal lattice, identifying any recurring structural motifs or networks formed through intermolecular interactions.

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS)

While a detailed experimental fragmentation study is not available, fundamental data for the molecular formula and mass of this compound can be confirmed through high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to deduce a unique molecular formula.

For this compound, the expected data from an HRMS analysis is presented in the table below. This information is based on its known chemical structure. An experimental HRMS analysis would aim to measure the monoisotopic mass of the molecular ion, which should match the calculated theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₁₃ClO | 196.0655 |

A detailed HRMS study would also involve fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The accurate masses of these fragments would provide further structural information, helping to confirm the connectivity of the atoms within the molecule. However, specific experimental fragmentation data for this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Analysis of 1 4 Chlorophenyl 3 Methylbutan 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 1-(4-Chlorophenyl)-3-methylbutan-2-one. These methods allow for a detailed investigation of the molecule's ground-state geometry, orbital energies, and charge distribution, which are essential for predicting its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, geometry optimization is typically performed using DFT to find the lowest energy conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed as it provides a reliable balance between accuracy and computational cost for organic molecules. pnrjournal.commdpi.com

The selection of a basis set is crucial for obtaining accurate results. A basis set is a set of functions used to create the molecular orbitals. For a molecule containing chlorine, a Pople-style basis set such as 6-311++G(d,p) is often chosen. researchgate.netbohrium.com This set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical distortion of the electron density, which is important for accurately modeling bonding. researchgate.net The optimization process calculates the molecular geometry that corresponds to a minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Ketone Linkage (DFT/B3LYP) Data is hypothetical and based on typical values for similar molecular fragments.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(aromatic)-C(carbonyl) | 1.495 | - | - |

| C=O | 1.210 | - | - |

| C(aromatic)-C(carbonyl)-C(alkyl) | - | 119.5 | - |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.comacadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, which can donate electron density. The LUMO is anticipated to be centered on the carbonyl group (C=O), which is the most electrophilic part of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.eumdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.commdpi.com Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comnih.gov

Table 2: Calculated FMO Properties and Reactivity Descriptors Data is hypothetical and based on typical values for similar aromatic ketones.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.55 |

| Global Softness (S) | 0.39 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. acadpubl.euresearchgate.net

In the MEP surface of this compound, distinct regions of positive and negative potential identify the likely sites for electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the molecule. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP analysis provides a clear visual guide to the molecule's reactivity, complementing the insights gained from FMO theory. acadpubl.euxisdxjxsu.asia

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). wisc.eduq-chem.comnumberanalytics.com This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.gov

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.edu For this compound, significant interactions would likely include:

Delocalization from the lone pairs of the carbonyl oxygen (nO) to the antibonding orbitals (π*) of the chlorophenyl ring.

Interactions between the π orbitals of the aromatic ring and the adjacent σ* antibonding orbitals.

Hyperconjugative interactions involving the C-H bonds of the isobutyl group donating to adjacent empty orbitals.

These charge transfer interactions lead to a more stable molecular system. acadpubl.eu

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (NBO) Data is hypothetical and based on typical values for similar compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(Caromatic-Caromatic) | ~5.20 |

| π(Caromatic-Caromatic) | π*(Caromatic-Caromatic) | ~20.50 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the energy landscape of these conformers is crucial for identifying the most stable, and therefore most abundant, structure.

To explore the conformational space of this compound, a potential energy surface (PES) scan is performed. This involves systematically rotating a specific dihedral angle (torsion angle) while optimizing the rest of the molecular geometry at each step. The key rotatable bonds in this molecule are the C(aromatic)-C(carbonyl) bond and the C(carbonyl)-C(isobutyl) bond.

A scan of the dihedral angle involving the chlorophenyl ring and the carbonyl group would reveal the energetic barriers to rotation. The most stable conformation would likely involve a non-planar arrangement to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the isobutyl group. The resulting energy profile would show distinct energy minima corresponding to stable staggered conformations and energy maxima for unstable eclipsed conformations. lumenlearning.com This analysis helps to pinpoint the global minimum energy structure, which represents the most probable conformation of the molecule.

Conformer Population Distribution in Various Environments

No studies detailing the conformational analysis or population distribution of this compound in the gas phase or in various solvents are present in the available scientific literature.

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

There are no published data or theoretical studies predicting the ¹H or ¹³C NMR chemical shifts for this compound.

Vibrational Spectra Simulations (IR, Raman)

A search for computational simulations of the infrared (IR) and Raman spectra for this compound yielded no results.

Advanced Computational Methods for Reactivity and Energetics

Absolute and Relative Free Energy Calculations of Reactions

No literature is available on the calculation of absolute or relative free energies for reactions involving this compound.

Prediction of Bond Dissociation Energies (BDE) and Acidity Constants (pKa)

There are no published predictions or computational studies on the bond dissociation energies (BDE) or acidity constants (pKa) for this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Direct and extensive research focused solely on 1-(4-Chlorophenyl)-3-methylbutan-2-one is limited in peer-reviewed scientific literature. Its existence is noted in chemical databases, which provide fundamental physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C(=O)CC1=CC=C(C=C1)Cl |

| InChIKey | AMBVFARIMNOUMI-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

While dedicated studies on this specific ketone are scarce, research on analogous structures, such as chalcones and other substituted ketones, provides a framework for understanding its potential. For instance, studies on related compounds like 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) focus on their synthesis via condensation reactions and their use as precursors for more complex heterocyclic structures through Michael additions and ring closures. researchgate.netresearchgate.net Research into similar chlorophenyl propanone derivatives highlights synthetic methods like the Homer-Wadsworth-Emmons reaction. google.com These studies underscore the role of functionalized ketones as versatile intermediates in synthetic chemistry. The primary contribution of existing data is to establish the compound's identity and provide a basis for theoretical and future experimental exploration.

Challenges and Opportunities in the Synthesis and Reactivity of this compound

The synthesis and functionalization of unsymmetrical ketones like this compound present both established challenges and significant opportunities for innovation.

Challenges:

Synthesis Control: Traditional methods for synthesizing ketones, such as Friedel-Crafts acylation or the oxidation of secondary alcohols, may lack regioselectivity or require harsh conditions. Syntheses involving organometallic reagents can suffer from over-addition, leading to tertiary alcohols as byproducts. nih.gov

Side Reactions: Stoichiometric α-alkylation of enolates is a common approach but can be complicated by competing side reactions, including aldol (B89426) condensations or O-alkylation, which can reduce yield and purity. researchgate.net

Inert Bond Activation: The molecule possesses multiple stable carbon-hydrogen (C-H) bonds on both the aromatic ring and the alkyl chain. Activating these bonds for selective functionalization without affecting the reactive carbonyl group is a significant hurdle in traditional organic synthesis. scripps.edunews-medical.net

Opportunities:

Versatile Synthetic Intermediate: The ketone functionality is a versatile reaction center for transformations like the Mannich, Wittig, and Baeyer–Villiger reactions. nih.gov This makes this compound a potentially valuable building block for creating more complex molecules for applications in pharmaceuticals and materials science. researchgate.netnumberanalytics.com

Catalytic Methodologies: Modern catalytic methods offer pathways to overcome traditional synthetic challenges. Cross-electrophile coupling reactions, for example, can directly synthesize ketones from abundant feedstocks like carboxylic acids and organohalides, improving step-economy and functional group tolerance. nih.gov

Site-Selective Functionalization: The distinct electronic and steric environments of the aromatic and aliphatic portions of the molecule provide an opportunity for developing highly selective functionalization reactions. Advanced catalytic systems could enable targeted modifications at the α-carbon, the aromatic ring, or the isopropyl group.

Emerging Research Avenues and Methodological Advancements in Ketone Chemistry

The field of ketone chemistry is undergoing a renaissance, driven by powerful new synthetic methodologies that are expanding the possibilities for creating molecules with greater precision and efficiency. scripps.edunews-medical.net These advancements open up exciting future research avenues for compounds like this compound.

Emerging Research Avenues:

Complex Molecule Synthesis: Ketones are central building blocks for natural product-inspired compounds. researchgate.net Future work could explore the use of this compound as a starting material for novel bioactive molecules.

Pharmaceutical and Agrochemical Discovery: The 4-chlorophenyl motif is present in many biologically active compounds. Research could focus on synthesizing derivatives of this ketone to screen for potential therapeutic or agrochemical properties.

Materials Science: Aromatic ketones are used in the synthesis of polymers and other advanced materials. numberanalytics.com The unique structure of this compound could be leveraged to create materials with novel properties.

Methodological Advancements:

Recent breakthroughs in synthetic chemistry are revolutionizing how chemists approach the synthesis and modification of ketones.

Table 2: Key Methodological Advancements in Ketone Chemistry

| Advancement | Description | Potential Impact |

|---|---|---|

| C-H Activation | Development of catalysts that can selectively break and functionalize traditionally unreactive C-H bonds, allowing for modification at previously inaccessible sites on a ketone's structure. scripps.edunews-medical.netbioengineer.org | Enables more direct and efficient synthesis of complex ketone derivatives, reducing the need for pre-functionalized starting materials and minimizing waste. news-medical.net |

| Photoredox & Electrocatalysis | The use of light or electricity to drive chemical reactions, enabling the synthesis and functionalization of ketones under mild, environmentally friendly conditions. nih.govacs.org | Offers greener and more sustainable alternatives to traditional methods that often require harsh reagents and high temperatures. nih.gov |

| Umpolung (Reversed Polarity) Strategies | Reversing the inherent nucleophilic character of the α-position of a ketone to make it electrophilic, allowing for reactions with a wide range of conventional nucleophiles. acs.orgspringernature.com | Expands the scope of possible transformations, allowing for the introduction of diverse functional groups (N, O, S, and C-based) at the α-position. springernature.com |

| Synergistic Catalysis | Combining multiple catalytic cycles (e.g., photoredox and nickel catalysis) to achieve transformations not possible with a single catalyst, such as the direct coupling of carboxylic acids and organohalides to form ketones. nih.gov | Provides powerful new disconnections for retrosynthetic analysis and streamlines the synthesis of highly functionalized ketones from simple precursors. nih.gov |

| One-Pot & Flow Chemistry | Integrating multiple reaction steps into a single, continuous process, which simplifies synthesis, reduces reaction times, and minimizes the need for intermediate purification steps. sciencedaily.com | Enhances the efficiency, safety, and scalability of ketone synthesis, making it more applicable for industrial production. |

These advancements collectively represent a paradigm shift in ketone chemistry. bioengineer.org Applying these modern tools to a seemingly simple molecule like this compound could unlock a vast and unexplored chemical space, paving the way for the discovery of new reactions, materials, and biologically active compounds.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-methylbutan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: A common approach involves Friedel-Crafts acylation, where 4-chlorobenzene reacts with 3-methylbutan-2-one derivatives in the presence of Lewis acids (e.g., AlCl₃). Optimization includes:

- Temperature control: Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst stoichiometry: Use 1.2–1.5 equivalents of AlCl₃ for complete activation.

- Workup: Quench with aqueous NaHCO₃ to neutralize acids and extract the product using dichloromethane.

Yields typically range from 60–75%, with purity >95% achievable via recrystallization (hexane/ethyl acetate) .

Table 1: Comparison of Reaction Conditions

| Method | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | 0–5 | 70 | 95 |

| Grignard addition* | Mg | 25 | 55 | 90 |

| *Hypothetical route for comparison. |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- ¹H NMR: Aromatic protons (4-chlorophenyl) appear as doublets at δ 7.3–7.5 ppm (J = 8.5 Hz). The methyl groups on the ketone backbone resonate as singlets (δ 1.2–1.4 ppm for CH₃) and a multiplet for the central CH (δ 2.5–2.8 ppm).

- IR: Strong C=O stretch at ~1715 cm⁻¹; C-Cl stretch at 750 cm⁻¹.

- Mass Spectrometry (EI): Molecular ion peak at m/z 196 (M⁺, calculated for C₁₁H₁₁ClO). Fragmentation includes loss of CO (Δ m/z 28) and Cl (Δ m/z 35) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX software resolve the crystal structure and analyze intermolecular interactions?

- Methodological Answer:

- Crystallization: Grow crystals via slow evaporation of a saturated acetone solution.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion.

- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms.

- Key Metrics: Aim for R₁ < 0.05 and wR₂ < 0.14. Analyze hydrogen bonds (e.g., C–H···O) using Mercury software .

Table 2: Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å, °) | a=8.21, b=10.45, c=12.78; β=95.3° |

| R₁ factor | 0.038 |

| C–H···O distance | 2.65 Å |

Q. What methodological approaches are recommended for hydrogen-bonding pattern analysis in the crystal packing of this ketone?

- Methodological Answer: Apply graph set analysis (Bernstein’s method) to classify hydrogen bonds:

- Designation: Use D(donor), A(acceptor), and graph notations (e.g., C₁¹(6) for a 6-membered ring motif).

- Tools: Generate interaction maps via CrystalExplorer or PLATON.

- Validation: Cross-reference with Etter’s rules to predict packing motifs, focusing on ketone oxygen as a primary acceptor .

Q. In pharmacological studies, what in vitro assays are appropriate to assess the compound’s interaction with biological targets, and how should data contradictions in activity profiles be addressed?

- Methodological Answer:

- Target Identification: Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, SPR assays can quantify binding affinity (KD) with immobilized receptors.

- Contradiction Resolution:

- Dose-Response Curves: Repeat assays at varying concentrations (1 nM–100 µM) to confirm EC₅₀/IC₅₀.

- Orthogonal Assays: Validate results using FP (for enzymatic activity) and cell-based luciferase reporter assays (for pathway modulation).

- Statistical Robustness: Apply ANOVA to assess inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.